2-(5-Nitrofuran-2-yl)imidazo[1,2-a]pyridine
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Overview
Description
2-(5-Nitrofuran-2-yl)imidazo[1,2-a]pyridine is a heterocyclic compound that combines the structural features of both imidazo[1,2-a]pyridine and nitrofuranThe imidazo[1,2-a]pyridine scaffold is recognized for its wide range of biological activities, making it a valuable structure in drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Nitrofuran-2-yl)imidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridine with a nitrofuran derivative. One common method includes the use of a multicomponent reaction where 2-aminopyridine, a nitrofuran aldehyde, and an appropriate catalyst are combined under reflux conditions . The reaction is often carried out in a polar solvent such as ethanol or methanol, and the product is isolated through crystallization.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of microreactors allows for precise control of reaction conditions, leading to higher purity and reduced reaction times . Additionally, solvent-free synthesis methods have been explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(5-Nitrofuran-2-yl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form nitro derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
2-(5-Nitrofuran-2-yl)imidazo[1,2-a]pyridine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial properties, particularly against fungal pathogens.
Medicine: Explored for potential therapeutic applications, including anti-tuberculosis agents.
Industry: Utilized in the development of materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2-(5-Nitrofuran-2-yl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets. For instance, in antifungal applications, it inhibits the formation of ergosterol by targeting sterol 14-alpha demethylase (CYP51), disrupting the fungal cell membrane . In other contexts, it may act through radical reactions facilitated by transition metal catalysis .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: Known for its broad spectrum of biological activities.
Nitrofuran Derivatives: Widely used for their antimicrobial properties.
Uniqueness
2-(5-Nitrofuran-2-yl)imidazo[1,2-a]pyridine is unique due to its dual functionality, combining the properties of both imidazo[1,2-a]pyridine and nitrofuran. This dual nature enhances its potential as a versatile compound in various applications, from drug discovery to material science .
Properties
CAS No. |
16252-80-5 |
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Molecular Formula |
C11H7N3O3 |
Molecular Weight |
229.19 g/mol |
IUPAC Name |
2-(5-nitrofuran-2-yl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C11H7N3O3/c15-14(16)11-5-4-9(17-11)8-7-13-6-2-1-3-10(13)12-8/h1-7H |
InChI Key |
BIWWKOQJCXKVNU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)C3=CC=C(O3)[N+](=O)[O-] |
Origin of Product |
United States |
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